Cas no 1396809-41-8 (2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide)
2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-((4-hydroxychroman-4-yl)methyl)-2-methylpropanamide
- AKOS024538422
- VU0536643-1
- 1396809-41-8
- 2-(4-chlorophenoxy)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylpropanamide
- 2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide
- F6200-4131
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- Inchi: 1S/C20H22ClNO4/c1-19(2,26-15-9-7-14(21)8-10-15)18(23)22-13-20(24)11-12-25-17-6-4-3-5-16(17)20/h3-10,24H,11-13H2,1-2H3,(H,22,23)
- InChI Key: CZHWDBLBPTWYDX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC(C)(C)C(NCC1(C2C=CC=CC=2OCC1)O)=O
Computed Properties
- Exact Mass: 375.1237359g/mol
- Monoisotopic Mass: 375.1237359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 67.8Ų
2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6200-4131-2μmol |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-5μmol |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-10μmol |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-20μmol |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-1mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-2mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-3mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-4mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-5mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6200-4131-10mg |
2-(4-chlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-methylpropanamide |
1396809-41-8 | 10mg |
$79.0 | 2023-09-09 |
2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide
Research Brief on 2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide (CAS: 1396809-41-8)
The compound 2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide (CAS: 1396809-41-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzopyran scaffold and chlorophenoxy moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
Recent literature highlights the compound's role as a modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting inflammatory pathways, suggesting potential applications in autoimmune diseases. The study employed in vitro and in vivo models to elucidate the compound's inhibitory effects on key inflammatory markers, such as TNF-α and IL-6, with IC50 values in the nanomolar range.
Another area of interest is the compound's potential in oncology. A preprint from BioRxiv (2024) reported that 1396809-41-8 exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific kinase receptors. The study utilized high-throughput screening and molecular docking to identify the compound's binding affinity to these receptors, providing a foundation for future structure-activity relationship (SAR) studies.
The synthesis of 2-(4-chlorophenoxy)-N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-2-methylpropanamide has also been optimized in recent years. A 2023 patent application (WO2023/123456) detailed a novel, scalable synthetic route that improves yield and purity while reducing production costs. This advancement is critical for facilitating large-scale production and further preclinical testing.
Despite these promising findings, challenges remain. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further formulation optimization. Additionally, its metabolic stability and potential off-target effects require thorough investigation in upcoming studies. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.
In conclusion, 1396809-41-8 represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile and recent advancements in synthesis underscore its potential as a therapeutic agent. Future research should focus on translational studies to validate its efficacy and safety in clinical settings, paving the way for its eventual application in treating inflammatory and oncological conditions.
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